2-[(4-Methylphenyl)thio]acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNIFCMGOQTKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384107 | |
| Record name | 2-[(4-Methylphenyl)thio]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21681-88-9 | |
| Record name | 2-[(4-Methylphenyl)thio]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Methylphenyl Thio Acetonitrile and Its Analogs
Established Synthetic Pathways to 2-[(4-Methylphenyl)thio]acetonitrile
The most direct methods for synthesizing this compound involve the formation of the thioether bond by coupling a sulfur-based nucleophile with a carbon-based electrophile.
The formation of thioethers through nucleophilic substitution is a cornerstone of C-S bond synthesis. acsgcipr.org The most common approach for synthesizing this compound is the reaction of 4-methylbenzenethiol (B89573) (p-thiocresol) with a haloacetonitrile, typically chloroacetonitrile (B46850) or bromoacetonitrile. This reaction follows a classic SN2 mechanism. masterorganicchemistry.com
In this process, the thiol is first deprotonated by a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate, or sodium hydride) to generate the more nucleophilic thiolate anion (4-methylbenzenethiolate). This thiolate then attacks the electrophilic carbon atom of the haloacetonitrile, displacing the halide ion and forming the desired thioether product. masterorganicchemistry.com The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Sulfur nucleophiles are known to be highly effective in SN2 and nucleophilic aromatic substitution (SNAr) reactions, often allowing for milder reaction conditions compared to their oxygen counterparts. masterorganicchemistry.comchemrxiv.org
Condensation reactions provide a pathway to more complex molecules where the arylthioacetonitrile moiety is a key building block. slideshare.netlibretexts.orgyoutube.com These reactions involve combining two molecules, often with the elimination of a small molecule like water. libretexts.orgyoutube.com For instance, (4-methylthio-phenyl)-acetonitrile, a compound structurally similar to the target molecule, can be used as a precursor in condensation reactions to synthesize more complex structures.
A patented process describes the reaction of a 6-methyl-nicotinic acid ester with (4-methylthio-phenyl)-acetonitrile in the presence of a base. wipo.int This reaction proceeds via the deprotonation of the α-carbon of the acetonitrile (B52724) group, creating a carbanion that acts as a nucleophile. This nucleophile then attacks the carbonyl group of the ester, leading to a new carbon-carbon bond and the formation of 3-(6-methyl-pyridin-3-yl)-2-(4-methylthio-phenyl)-3-oxo-propionitrile after a condensation sequence. wipo.int This intermediate is a key precursor for the synthesis of diarylpyridines with potential COX-2 inhibitor activity. wipo.int
The efficiency of synthetic routes to thioethers is highly dependent on reaction conditions. Research has focused on optimizing solvents and catalysts to improve yields, reduce reaction times, and promote greener chemistry. acsgcipr.orgresearchgate.net
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Studies on related syntheses have screened various solvents, including ethanol (B145695), acetonitrile, water, toluene (B28343), and polyethylene (B3416737) glycol (PEG-400). researchgate.net In some cases, a mixture of solvents, such as PEG-400 and water, has been shown to provide superior results, enhancing the catalytic activity and leading to maximum yields at elevated temperatures (e.g., 70°C). researchgate.net Acetonitrile is not only a common solvent but can also participate in reactions; its use as a co-solvent has been optimized in copper-catalyzed click reactions, where it can serve as a ligand for the Cu(I) catalyst. nih.gov
Catalysis: Both acid and base catalysis are employed in the synthesis of thioethers and their derivatives. For nucleophilic substitution reactions, a base is essential to generate the thiolate nucleophile. For condensation reactions and other multi-component syntheses, catalysts like sodium benzoate (B1203000) have been found to be effective, particularly in aqueous PEG-400 media. researchgate.net In other systems, various acids such as p-toluenesulfonic acid (PTSA), and Lewis acids like InCl₃, AlCl₃, and ZnCl₂, have been screened to find the optimal catalyst for specific transformations, with InCl₃ showing excellent yields in ethanol under reflux conditions for certain cyclization reactions. researchgate.net
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| InCl₃ (10) | Methanol | Reflux | 72 | researchgate.net |
| InCl₃ (10) | Ethanol | RT | Trace | researchgate.net |
| InCl₃ (10) | Ethanol | Reflux | 90 | researchgate.net |
| InCl₃ (10) | Acetonitrile | Reflux | 65 | researchgate.net |
| Sodium Benzoate (10) | Ethanol | 70 | 85 | researchgate.net |
| Sodium Benzoate (10) | Water | 70 | 88 | researchgate.net |
| Sodium Benzoate (10) | PEG-400 | 70 | 90 | researchgate.net |
| Sodium Benzoate (10) | PEG-400/Water (1:1) | 70 | 96 | researchgate.net |
Synthesis of Structurally Related Arylthioacetonitriles and Thioether-Containing Compounds
The synthetic principles applied to this compound are broadly applicable to a range of related thioether compounds, which are often precursors to complex pharmaceutical agents.
The primary intermediates for the synthesis of aryl thioethers are aryl thiols and a suitable electrophile. acsgcipr.org For this compound, the key intermediate is 4-methylbenzenethiol. In more complex syntheses, such as that of the drug vortioxetine (B1682262), the thioether linkage is formed from 2,4-dimethylthiophenol. google.com
The general synthetic route often involves an S-arylation reaction, where the thiol is coupled with an activated aromatic ring, such as a nitro-substituted halobenzene (e.g., 1-fluoro-2-nitrobenzene). google.com The resulting nitro-substituted thioether is a versatile intermediate. The nitro group can then be reduced to an amine, providing a handle for further functionalization, such as the formation of a piperazine (B1678402) ring in the synthesis of vortioxetine. google.com In some cases, these initial steps can be performed in a one-pot process without isolating the intermediate thioether. google.com
The arylthioacetonitrile core is a valuable synthon in multi-step syntheses of complex molecules. youtube.com The synthesis of diarylpyridines, for example, utilizes (4-methylthio-phenyl)-acetonitrile as a key building block. wipo.int The initial condensation reaction is followed by acid hydrolysis and decarboxylation to yield the target 1-(6-methylpyridin-3-yl)-2-(4-methylthiophenyl)-ethanone. wipo.int
Similarly, the synthesis of the antidepressant drug vortioxetine, which is 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine, showcases a modern multi-step approach. google.com The synthesis starts with the S-arylation of 2,4-dimethylthiophenol with a halonitrobenzene. This is followed by the reduction of the nitro group to an aniline (B41778). The final key step is the formation of the piperazine ring by reacting the aniline intermediate with bis(2-chloroethyl)amine. This entire sequence highlights how a simple thioether linkage, formed in the first step, serves as the anchor for constructing a complex, multi-cyclic pharmaceutical agent. google.com
Green Chemistry Approaches in Thioether Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In thioether synthesis, this often involves using environmentally benign solvents, avoiding toxic reagents, and employing recyclable catalysts.
A prominent green approach is the use of water as a solvent. One method describes the synthesis of aryl thioethers by coupling thiols with aryl boronic acids in water, using a catalytic amount of copper sulfate (B86663) (CuSO₄) at 130 °C. researchgate.net This process avoids toxic ligands and organic solvents, offering moderate to excellent yields. researchgate.net Another copper-catalyzed S-arylation of thiols with arylboronic acids can be performed at room temperature in ethanol, an environmentally friendly solvent, using oxygen as the oxidant. researchgate.net
To circumvent the use of foul-smelling and air-sensitive thiols, researchers have developed methods using alternative sulfur sources. mdpi.comresearchgate.net Xanthates, for example, serve as odorless, stable, and low-cost thiol surrogates for synthesizing dialkyl or alkyl aryl thioethers. mdpi.comresearchgate.net These reactions can proceed under transition-metal-free and base-free conditions. mdpi.com Another thiol-free organocatalytic protocol uses tetramethylthiourea (B1220291) as a sulfur source to react with inexpensive alcohols and aryl chlorides under mild conditions. acs.orgnih.gov
The activation of C(aryl)–C(OH) bonds in aryl alcohols, which can be derived from renewable resources like lignin, presents another sustainable pathway to thioethers. nih.gov Using a copper-based catalytic system and oxygen as a benign oxidant, a variety of aryl alcohols can be converted into the corresponding thioethers in excellent yields. nih.gov
Table 1: Overview of Green Synthesis Methods for Thioethers
| Method | Key Features | Reactants | Catalyst/Reagent | Solvent | Citation |
|---|---|---|---|---|---|
| Cu-catalyzed C-S Coupling | Avoids toxic ligands and solvents | Thiols, Aryl boronic acids | CuSO₄, NaOH | Water | researchgate.net |
| Chan-Lam Type S-Arylation | Room temperature, uses oxygen as oxidant | Thiols, Aryl boronic acids | CuSO₄, 1,10-phen·H₂O | Ethanol | researchgate.net |
| Thiol-Free Synthesis | Uses odorless and stable thiol surrogates | Alkyl/Aryl halides, ROCS₂K (Xanthate) | None (Transition-metal-free) | DMF | mdpi.comresearchgate.net |
| Thiol-Free Organocatalysis | Mild conditions, inexpensive starting materials | Aryl chlorides, Alcohols | Tetramethylthiourea, Indole (B1671886) thiolate organocatalyst | Not specified | acs.orgnih.gov |
| C(aryl)-C(OH) Bond Activation | Uses renewable feedstocks, benign oxidant | Aryl alcohols, Thiols | Copper salts, O₂ | Not specified | nih.gov |
Emerging Synthetic Strategies for Arylthioacetonitrile Derivatives
Recent advancements in synthetic chemistry have introduced novel strategies for forming carbon-sulfur bonds and synthesizing nitrogen-containing compounds, leveraging photocatalysis and electrochemistry for milder and more efficient reactions.
Photocatalysis has emerged as a powerful tool for constructing C-S bonds, often proceeding under mild conditions with high regioselectivity. bohrium.comrsc.org These reactions utilize visible light to initiate single electron transfer (SET) processes, generating radical intermediates that drive the formation of thioethers. rsc.orgnih.gov
Various photocatalytic systems have been developed. For instance, visible-light-promoted thiol-ene reactions can synthesize alkyl thioethers using photocatalysts like TiO₂ or ZnIn₂S₄ in green solvents. nih.gov The mechanism typically involves the photocatalyst absorbing light and promoting an electron transfer from the thiol to form a thiyl radical. nih.gov This radical then reacts with an alkene or alkyne to form the thioether product. nih.gov
Aryl thioethers can be synthesized using photocatalysis with different starting materials. One method involves a visible-light-induced reaction between aryl halides and Li₂S, where an electron donor-acceptor (EDA) complex facilitates the C-S bond formation under mild conditions. rsc.org Another approach uses a decatungstate anion as a photocatalyst for the C(sp³)–H thiolation of ethers, ketones, and esters using thiosulfonates. rsc.org A metal-free, organocatalytic protocol employs an indole thiolate catalyst that, upon excitation with 405 nm light, activates aryl chlorides to form aryl radicals. acs.orgnih.gov These radicals are then trapped by tetramethylthiourea, which acts as the sulfur source, ultimately yielding aryl alkyl thioethers. acs.orgnih.gov
Table 2: Selected Photocatalytic Methods for Thioether Synthesis
| Method | Photocatalyst/System | Reactants | Key Feature | Citation |
|---|---|---|---|---|
| Thiol-Ene Reaction | TiO₂ | Thiols, Alkenes | Anti-Markovnikov addition | nih.gov |
| Hydrothiolation | ZnIn₂S₄ | Thiols, Alkenes/Alkynes | High functional group tolerance, green solvent | nih.gov |
| EDA Complex Catalysis | Aryl halide/Li₂S EDA complex | Aryl halides, Li₂S | Metal-free, visible-light induced | rsc.org |
| C(sp³)–H Thiolation | Decatungstate anion | Aliphatic compounds, Thiosulfonates | High site selectivity | rsc.org |
| Organocatalysis | Indole thiolate | Aryl chlorides, Alcohols, Tetramethylthiourea | Thiol-free, activates unreactive aryl chlorides | acs.orgnih.gov |
Electrochemical synthesis offers a sustainable and powerful alternative for constructing complex molecules. Acetonitrile, a common organic solvent, can also serve as a versatile reactant, providing a carbon or nitrogen source for synthesizing various nitrogen-containing compounds, including amides and heterocycles. rsc.orgresearchgate.netmdpi.com This is particularly relevant for the synthesis of arylthioacetonitrile derivatives, which contain a nitrile functional group.
Electrochemical methods have been developed for various transformations involving acetonitrile. For instance, vicinal azidoacetamides can be synthesized from substituted styrenes and TMSN₃ in an acetonitrile/n-butanol system via constant-current electrolysis. mdpi.com In this reaction, acetonitrile acts as the nitrogen and carbon source for the acetamide (B32628) group. mdpi.com Acetonitrile can also be used to synthesize 1,3-oxazoles by reacting with alkynes through an electrochemical process. mdpi.com
The direct electrosynthesis of nitriles from more readily available starting materials is an area of active research. One such method reports the conversion of primary alcohols and ammonia (B1221849) into nitriles using a simple nickel catalyst in an aqueous electrolyte at room temperature. rsc.orgchemrxiv.org This process follows a dehydrogenation-imination-dehydrogenation sequence, offering a green alternative to traditional nitrile synthesis methods. rsc.org The electrosynthesis of adiponitrile, an important industrial chemical, from acrylonitrile (B1666552) demonstrates the scalability and environmental benefits of electrochemical approaches, using water as a proton source and avoiding toxic reagents like hydrogen cyanide. nih.govrsc.org These strategies highlight the potential for developing electrochemical routes to arylthioacetonitriles by combining C-S bond formation with nitrile synthesis or functionalization.
Table 3: Examples of Electrochemical Synthesis Involving Acetonitrile and Nitriles
| Reaction Type | Reactants | Product Type | Key Features | Citation |
|---|---|---|---|---|
| Azidoamidation | Substituted styrenes, TMSN₃, Acetonitrile | Vicinal azidoacetamides | Constant-current electrolysis, acetonitrile as C and N source | mdpi.com |
| Oxazole Synthesis | Alkynes, Acetonitrile | 1,3-Oxazoles | Electrochemical synthesis of N-heterocycles | mdpi.com |
| Nitrile Synthesis | Primary alcohols, Ammonia | Nitriles | Nickel catalyst, aqueous electrolyte, room temperature | rsc.orgchemrxiv.org |
| Electrohydrodimerization | Acrylonitrile | Adiponitrile | Green alternative to hydrocyanation, uses water as proton source | rsc.org |
| C-H/N-H Annulation | 2-Phenylpyridines, Acetonitrile | Pyrido[1,2-a]pyrimidinium salts | Metal- and oxidant-free, C-C and C-N bond formation | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2 4 Methylphenyl Thio Acetonitrile
Nucleophilic Reactivity of the Acetonitrile (B52724) Moiety
The acetonitrile portion of the molecule is a key center for reactivity, primarily due to the acidity of the α-carbon and the susceptibility of the nitrile group to nucleophilic attack and hydrolysis.
Reactivity at the Alpha-Carbon of the Nitrile Group (e.g., Knoevenagel Condensation)
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl compound, typically an aldehyde or ketone, followed by dehydration. wikipedia.orgsigmaaldrich.com The methylene group (CH₂) in 2-[(4-methylphenyl)thio]acetonitrile is activated by two adjacent electron-withdrawing groups: the nitrile (-CN) and the p-tolylthio group (-S-Ar). The nitrile group is a powerful electron-withdrawing group, which significantly increases the acidity of the α-hydrogens, facilitating their removal by a weak base to form a carbanion. wikipedia.org
This carbanion is a potent nucleophile that can attack the electrophilic carbon of an aldehyde or ketone. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or ammonium (B1175870) acetate (B1210297), to avoid self-condensation of the carbonyl compound. wikipedia.orgarkat-usa.org The initial adduct, a β-hydroxy nitrile, readily undergoes dehydration to yield a more stable α,β-unsaturated product. sigmaaldrich.com
While direct studies on this compound in Knoevenagel condensations are not extensively documented in the provided sources, the reactivity of analogous compounds like phenylsulfonylacetonitrile demonstrates the principle. researchgate.net The general mechanism involves the base-catalyzed formation of the stabilized carbanion, which then adds to the carbonyl group. Subsequent elimination of a water molecule yields the final condensed product. Various catalytic systems, including environmentally benign options like biogenic carbonates or solvent-free conditions under microwave irradiation, have been developed to promote this transformation efficiently. arkat-usa.orgresearchgate.net
Table 1: Catalysts and Conditions for Knoevenagel Condensation This table presents examples of catalysts used for Knoevenagel condensations with active methylene nitriles, which are applicable by analogy to this compound.
| Catalyst | Active Methylene Compound | Carbonyl Compound | Conditions | Yield | Reference |
| Piperidine | Thiobarbituric acid | 2-Methoxybenzaldehyde | Ethanol (B145695), RT | High | wikipedia.org |
| Ammonium Acetate (NH₄OAc) | Malononitrile | Aromatic Ketones | Solvent-free, thermal heating | Moderate to High | arkat-usa.org |
| Diisopropylethylammonium acetate (DIPEAc) | Ethyl cyanoacetate | Aromatic Aldehydes | Hexane (B92381), reflux | High (e.g., 91%) | scielo.org.mx |
| Amino-bifunctional frameworks | Malononitrile | Benzaldehyde | Ethanol, RT, 5 min | High | nih.gov |
Cyanomethylation Reactions Involving Acetonitrile as Synthon
Cyanomethylation is a process that introduces a cyanomethyl (-CH₂CN) group into a molecule. encyclopedia.pub Acetonitrile itself is a common and inexpensive source for the cyanomethyl radical (•CH₂CN) or its corresponding anion. nih.govmdpi.com The high pKa of acetonitrile (around 31 in DMSO) means that strong bases are typically required to deprotonate it for nucleophilic cyanomethylation. nih.gov Alternatively, radical-based methods are frequently employed.
In the context of this compound, its role would be as a substituted cyanomethyl synthon. However, literature more commonly describes the synthesis of such compounds rather than their use as cyanomethylating agents. For instance, the synthesis of α-[p-tolylthio)[p-(2-thienylcarbonyl)phenyl]acetonitrile involves the reaction of a precursor with a cyanide source, not the transfer of the substituted cyanomethyl group. prepchem.com
Nonetheless, the principles of cyanomethylation can be applied. Radical cyanomethylation often involves the generation of the •CH₂CN radical from acetonitrile using an initiator like di-tert-butyl peroxide (DTBP). This radical can then add to unsaturated systems like alkynes. encyclopedia.pub Metal-catalyzed approaches, using copper or iron, can also activate the C-H bond of acetonitrile to facilitate its addition to substrates like imines or alkenes. encyclopedia.pubnih.gov A copper-catalyzed system, for example, may proceed through the coordination of the nitrile to the metal, followed by attack on the substrate and subsequent elimination to form the cyanomethylated product. nih.gov
Hydrolysis Reactions of the Nitrile Group to Carboxylic Acids
The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, (4-methylphenyl)thio]acetic acid, under either acidic or basic conditions. libretexts.orgyoutube.com This reaction is a standard transformation for nitriles and proceeds in two main stages: initial conversion to an amide intermediate, followed by hydrolysis of the amide. youtube.com
Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing with aqueous HCl), the nitrogen atom of the nitrile is first protonated. youtube.com This protonation increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a water molecule. A series of proton transfers leads to the formation of an amide tautomer (an imidic acid), which then rearranges to the more stable amide. youtube.com Continued heating under acidic conditions protonates the carbonyl oxygen of the amide, which is then attacked by water, ultimately leading to the carboxylic acid and an ammonium ion after elimination of ammonia (B1221849). youtube.com
Base-Catalyzed Hydrolysis: In the presence of a strong base like NaOH and heat, the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.org Protonation of the resulting anion by water forms the imidic acid intermediate, which tautomerizes to the amide. The amide then undergoes base-catalyzed hydrolysis: the hydroxide ion attacks the amide carbonyl, forming a tetrahedral intermediate that expels the amide anion (a poor leaving group), which is immediately protonated by water to release ammonia. The final product under these conditions is the carboxylate salt, which must be neutralized with a strong acid in a separate workup step to isolate the free carboxylic acid. libretexts.orgyoutube.com
The product of this hydrolysis, (phenylthio)acetic acid, has been studied in its own right, for instance, in oxidation reactions. scispace.com
Reactivity of the Thioether Linkage
The sulfur atom in the thioether linkage is a site of significant chemical reactivity, particularly towards oxidation and in radical-mediated processes.
Oxidation Reactions Leading to Sulfoxides and Sulfones
The thioether linkage in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This stepwise oxidation is a common and synthetically important reaction for organosulfur compounds. A variety of oxidizing agents can be employed, and the outcome can often be controlled to favor either the sulfoxide or the sulfone.
Table 2: Oxidation of Thioethers This table summarizes common reagents and conditions for the oxidation of thioethers to sulfoxides and sulfones, applicable to this compound.
| Oxidizing Agent | Product | Conditions | Comments | Reference |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Sulfoxide | Room temperature | "Green" and highly selective method; avoids overoxidation. | |
| Hydrogen Peroxide (H₂O₂) / Niobium Carbide (NbC) | Sulfone | - | Efficiently affords sulfones, while other catalysts (e.g., Tantalum Carbide) yield sulfoxides. | |
| N-Chlorosaccharin (NCSA) | Sulfoxide | Acetonitrile-water, 298 K | Kinetic studies show a SN2-type mechanism. | scispace.com |
| H₂O₂ / [Cp*₂W₂O₅] catalyst | Sulfoxide and Sulfone | Acetonitrile (MeCN) | Kinetic studies show stepwise oxidation; rate constants for both steps can be measured. researchgate.net |
The oxidation of a thioether to a sulfoxide involves the formation of a new sulfur-oxygen bond. With many reagents, this reaction is highly selective, and overoxidation to the sulfone can be avoided by careful control of stoichiometry and reaction conditions. For example, using hydrogen peroxide in acetic acid provides a simple and high-yielding method for producing sulfoxides. Further oxidation of the sulfoxide yields the sulfone. The choice of catalyst can be crucial; for instance, with H₂O₂, a niobium carbide catalyst favors sulfone formation, while a tantalum carbide catalyst favors the sulfoxide. Kinetic studies on the oxidation of thiophene (B33073) derivatives show that the process is stepwise, and the relative rates of the first oxidation (to sulfoxide) and the second (to sulfone) can vary depending on the substrate. researchgate.net
Radical Pathways and Cleavage Mechanisms of Carbon-Sulfur Bonds
The carbon-sulfur (C-S) bond in thioethers and their oxidized derivatives can undergo cleavage through radical pathways. These reactions are often initiated by photolysis or through electron transfer to form a radical cation. nih.gov The formation of the radical cation significantly weakens the C-S bond, facilitating its cleavage.
Studies on aryl t-butyl sulfoxide radical cations show that photosensitized oxidation leads to the cleavage of the C-S bond, forming benzylic products and sulfur-containing fragments. researchgate.net Similarly, the radical cations of aryl alkyl sulfides undergo C-S bond cleavage to produce carbocations and thiyl radicals (ArS•). nih.gov For example, steady-state photolysis of p-X-cumyl phenyl sulfides in the presence of a photosensitizer resulted in products derived from C-S bond cleavage, namely 2-aryl-2-propanols (from the carbocation) and diaryl disulfides (from the dimerization of the thiyl radical). nih.gov
In the case of this compound, formation of its radical cation would likely lead to the cleavage of the C(sp³)–S bond. This mesolytic cleavage would generate a cyanomethyl carbocation and a p-tolylthiyl radical. unipr.it The fate of these intermediates would depend on the reaction conditions. The carbocation could be trapped by nucleophilic solvents (like water or acetonitrile), while the thiyl radical could dimerize to form di-p-tolyl disulfide. This reactivity highlights a metal-free pathway for C-S bond functionalization under photolytic or oxidative conditions. unipr.itmdpi.com
Electrophilic and Other Reaction Types of the Aromatic Ring
The p-tolyl group in this compound is susceptible to electrophilic attack, a common characteristic of aromatic compounds. The substitution pattern is dictated by the directing effects of the existing substituents: the methyl group and the thioacetonitrile group.
The aromatic ring of this compound contains two substituents: a methyl group (-CH₃) at the para position relative to a thioacetonitrile group (-SCH₂CN). Both of these substituents influence the rate and regioselectivity of electrophilic aromatic substitution (S_EAr) reactions.
The methyl group is a well-known activating group and an ortho, para-director. libretexts.org It donates electron density to the aromatic ring through an inductive effect and hyperconjugation, thereby stabilizing the carbocationic intermediate (the arenium ion or σ-complex) formed during electrophilic attack. libretexts.org This stabilization is most effective when the attack occurs at the positions ortho or para to the methyl group. libretexts.org
In this compound, the methyl group and the thioether are para to each other. This leaves the four remaining positions on the benzene (B151609) ring open for substitution. The directing effects of both groups will influence the position of an incoming electrophile. The methyl group directs to its ortho positions (positions 3 and 5), and the thioether group directs to its ortho positions (positions 2 and 6). Since the starting material is symmetrical with respect to the 1,4-axis, positions 2 and 6 are equivalent, as are positions 3 and 5. Therefore, electrophilic attack will occur at the positions ortho to either the methyl or the thioether group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. youtube.com
Nitration: The nitration of p-tolyl derivatives often leads to the introduction of a nitro group at a position ortho to the methyl or thioether group. For instance, the nitration of some p-tolyl compounds has been documented to yield nitro derivatives. rsc.orgchemicalbook.comrsc.org
Halogenation: The halogenation of aryl sulfides can be achieved, though care must be taken to avoid oxidation of the sulfur atom. doi.org
Friedel-Crafts Acylation: Friedel-Crafts acylation of aryl sulfides is a known method for introducing acyl groups onto the aromatic ring. sigmaaldrich.comorganic-chemistry.org The reaction typically requires a Lewis acid catalyst. nih.govyoutube.com The regioselectivity would be dictated by the combined directing effects of the existing substituents.
The following table summarizes the expected directing effects of the substituents on the aromatic ring of this compound.
| Substituent Group | Position on Ring | Activating/Deactivating | Directing Effect |
| Methyl (-CH₃) | 4 | Activating | ortho, para |
| Thioacetonitrile (-SCH₂CN) | 1 | Activating (overall) | ortho, para |
This interactive table allows for sorting and filtering of the data.
Detailed Reaction Mechanisms and Kinetic Studies
The mechanistic pathways of reactions involving arylthioacetonitriles are influenced by several factors, including the nature of the attacking species, the solvent, and any leaving groups.
While the aromatic ring is electron-rich and thus prone to electrophilic attack, the molecule also possesses sites susceptible to nucleophilic attack. Nucleophilic aromatic substitution (S_NAr) is a key reaction type for aryl systems, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov In the case of this compound, the nitrile group (-CN) is electron-withdrawing, which can influence the reactivity of the molecule.
The S_NAr mechanism typically proceeds via a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov
For a reaction to proceed via an S_NAr mechanism, a good leaving group must be present on the aromatic ring. In this compound itself, there isn't an obvious leaving group on the ring. However, if the molecule were modified to include a leaving group (e.g., a halide) at one of the ring positions, S_NAr could become a relevant pathway. The stability of the Meisenheimer complex, and thus the rate of the reaction, is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. nih.gov
Alternatively, nucleophilic attack can occur at the sulfur atom or the benzylic carbon of the acetonitrile group, depending on the reaction conditions and the nature of the nucleophile.
The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism and rate. Solvents are broadly classified as polar protic, polar aprotic, and non-polar. libretexts.orgchemistrysteps.com
Polar Protic Solvents: These solvents (e.g., water, alcohols) can form hydrogen bonds and are effective at solvating both cations and anions. libretexts.orgquora.com In the context of nucleophilic substitution, polar protic solvents can stabilize carbocation intermediates, thus favoring S_N1-type mechanisms. libretexts.orglibretexts.org They can also solvate anionic nucleophiles, which can sometimes decrease their reactivity in S_N2 reactions. libretexts.orgyoutube.com
Polar Aprotic Solvents: These solvents (e.g., acetone (B3395972), DMSO, DMF) possess dipole moments but cannot act as hydrogen bond donors. libretexts.org They are good at solvating cations but less effective at solvating anions. This leaves the anionic nucleophile relatively "naked" and more reactive, making polar aprotic solvents generally favorable for S_N2 reactions. libretexts.orgchemistrysteps.com
The following table provides a general summary of how solvent and leaving group characteristics influence common nucleophilic substitution mechanisms.
| Reaction Type | Favored Solvent | Leaving Group Effect |
| S_N1 | Polar Protic | Better leaving group = faster rate |
| S_N2 | Polar Aprotic | Better leaving group = faster rate |
| S_NAr | Polar | Rate can be influenced by leaving group electronegativity and stability |
This interactive table allows for sorting and filtering of the data.
Spectroscopic Characterization Techniques for 2 4 Methylphenyl Thio Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei in a magnetic field, the precise connectivity and chemical environment of each atom can be determined.
In the ¹H NMR spectrum of 2-[(4-Methylphenyl)thio]acetonitrile, distinct signals are expected for each unique proton environment. The aromatic protons of the p-substituted ring typically appear as two doublets due to the symmetry of the para-substitution pattern. The methylene (B1212753) protons (CH₂) adjacent to the sulfur atom and the nitrile group are expected to appear as a singlet, as they lack adjacent protons to couple with. The methyl group (CH₃) protons on the tolyl ring will also present as a singlet. The predicted chemical shifts are based on the electronic environment of the protons, influenced by the shielding and deshielding effects of adjacent functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-2, H-6) | 7.2 - 7.4 | Doublet | 2H |
| Aromatic (H-3, H-5) | 7.0 - 7.2 | Doublet | 2H |
| Methylene (-S-CH₂ -CN) | 3.6 - 3.8 | Singlet | 2H |
| Methyl (Ar-CH₃ ) | 2.3 - 2.5 | Singlet | 3H |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound will produce a distinct signal. The nitrile carbon (C≡N) has a characteristic chemical shift in the 115-120 ppm range. rsc.org The aromatic carbons will appear in the typical aromatic region (120-140 ppm), with the carbon attached to the sulfur (C1) and the methyl-bearing carbon (C4) showing distinct shifts from the others. The methylene carbon (-S-CH₂-CN) and the methyl carbon (Ar-CH₃) will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Nitrile (-C ≡N) | 117 - 119 |
| Aromatic (C-4, ipso to CH₃) | 138 - 140 |
| Aromatic (C-2, C-6) | 130 - 132 |
| Aromatic (C-3, C-5) | 129 - 131 |
| Aromatic (C-1, ipso to S) | 128 - 130 |
| Methylene (-S-C H₂-CN) | 25 - 30 |
| Methyl (Ar-C H₃) | 20 - 22 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions. organicchemistrydata.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, it would show a cross-peak connecting the methylene proton signal (δ ~3.7 ppm) to the methylene carbon signal (δ ~27 ppm) and the methyl proton signal (δ ~2.4 ppm) to the methyl carbon signal (δ ~21 ppm).
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular fragments. For this compound, HMBC would show correlations from the methylene protons to the nitrile carbon and the ipso-carbon (C-1) of the aromatic ring, confirming the S-CH₂-CN linkage. It would also show correlations from the methyl protons to the C-3, C-5, and C-4 carbons of the tolyl group, confirming the position of the methyl group.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups. The nitrile (C≡N) stretching vibration is particularly noteworthy as it appears in a unique spectral region (2200-2300 cm⁻¹) where few other functional groups absorb, making it an excellent diagnostic peak. rsc.orgnih.gov The C-S stretching vibration is typically weaker and appears in the fingerprint region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C-H bends appear at lower wavenumbers.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (CH₂, CH₃) | Stretching | 2850 - 3000 | Medium |
| Nitrile (C≡N) | Stretching | 2240 - 2260 | Medium-Sharp |
| Aromatic C=C | Stretching | 1600, 1500 | Medium |
| Aliphatic C-H (CH₂, CH₃) | Bending | 1370 - 1470 | Medium |
| C-S | Stretching | 600 - 800 | Weak-Medium |
| Aromatic C-H | Out-of-plane Bending | 800 - 840 | Strong (p-subst.) |
Note: Expected ranges are based on standard IR correlation tables. The exact position and intensity can be influenced by the molecular environment. researchgate.net
To achieve a more precise and confident assignment of the observed vibrational bands, experimental IR and Raman spectra are often compared with theoretical spectra generated through computational methods. sapub.org Density Functional Theory (DFT) is a widely used quantum chemistry calculation method for this purpose. nih.gov
The process involves first optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP with a suitable basis set). Following optimization, a frequency calculation is performed to yield the harmonic vibrational frequencies and their corresponding IR and Raman intensities. sapub.org These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor to improve the correlation with the experimental data. This combined experimental and computational approach allows for a detailed and reliable assignment of even minor or complex bands in the vibrational spectra, providing a high degree of confidence in the structural characterization. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.org It is a cornerstone in chemical analysis for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. wikipedia.orglibretexts.org
Molecular Ion Detection and Fragmentation Pattern Analysis
In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. libretexts.org For this compound (C₉H₉NS), the exact mass is 163.0456 g/mol , and thus its molecular ion peak would be observed at m/z 163. nih.govchemspider.comchemicalbook.com
The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral pieces. wikipedia.org The fragmentation pattern is highly reproducible and provides a "fingerprint" for the molecule's structure. For this compound, fragmentation is expected to occur at the bonds adjacent to the sulfur atom and the aromatic ring. A prominent peak at m/z 91 is anticipated, corresponding to the stable tropylium (B1234903) ion (C₇H₇⁺), a common feature in the mass spectra of compounds containing a toluene (B28343) moiety. whitman.edu Cleavage of the sulfur-methylene bond would result in the formation of a p-thiocresol radical cation at m/z 124. Another significant fragmentation pathway involves the cleavage of the C-S bond, leading to the loss of a cyanomethyl radical (•CH₂CN) to give a fragment at m/z 123 or the loss of a thiomethyl radical (•SCH₃) to yield a benzyl (B1604629) cyanide fragment. The analysis of these fragments is crucial for confirming the connectivity of the atoms within the molecule.
A plausible fragmentation pathway is detailed in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |
| 163 | [C₉H₉NS]⁺• | C₉H₉NS | Molecular Ion (Parent Peak) |
| 124 | [CH₃C₆H₄S]⁺• | C₇H₈S | Loss of •CH₂CN (cyanomethylene radical) |
| 123 | [C₇H₇S]⁺ | C₇H₇S | Loss of •CH₂CN and a hydrogen atom |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, resulting from cleavage and rearrangement of the tolyl group. whitman.edu |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, from the loss of the methyl group from the tropylium ion. nih.gov |
| 65 | [C₅H₅]⁺ | C₅H₅ | Loss of acetylene (B1199291) (C₂H₂) from the tropylium ion. researchgate.net |
Hyphenated Techniques for Enhanced Resolution and Identification (e.g., GC-MS, LC-MS)
To analyze complex mixtures, mass spectrometry is often coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC). ncsu.edu These hyphenated techniques, GC-MS and LC-MS, provide powerful tools for separating individual components from a mixture before they enter the mass spectrometer for detection and identification. nih.gov
In GC-MS analysis of this compound, the compound would first be separated from other volatile and semi-volatile substances on a capillary column (e.g., a nonpolar stationary phase). nih.gov Following separation, the eluted compound enters the ion source of the mass spectrometer to generate a mass spectrum. nih.gov This technique is particularly useful for purity assessment and identification of byproducts in a synthesis mixture.
LC-MS is suitable for less volatile or thermally sensitive compounds. ncsu.edu For this compound, a reversed-phase LC column could be used with a mobile phase often consisting of a mixture of water and an organic solvent like acetonitrile (B52724). researchgate.netresearchgate.net The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for quantitative analysis even in complex matrices. researchgate.netresearchgate.net In MS/MS, a specific precursor ion (e.g., the molecular ion at m/z 163) is selected, fragmented, and the resulting product ions are analyzed, providing a higher degree of structural confirmation. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. youtube.com
Analysis of Electronic Transitions and Absorption Maxima
The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within the molecule. The primary chromophore is the p-substituted benzene (B151609) ring. Aromatic compounds typically exhibit strong absorption bands corresponding to π → π* transitions. researchgate.net For substituted benzenes, these transitions often appear in the 200-280 nm range. researchgate.netscience-softcon.de
The presence of the thioether (-S-) and nitrile (-CN) groups, which contain non-bonding electrons (n-electrons) and π-electrons respectively, will influence the spectrum. The sulfur atom's lone pairs can participate in n → π* transitions, which are generally weaker and may appear at longer wavelengths than the π → π* transitions. masterorganicchemistry.com The conjugation of the sulfur's lone pairs with the aromatic π-system can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. For instance, thioanisole (B89551) shows absorption bands that are shifted into the near-UV range. researchgate.net Therefore, this compound would likely display characteristic absorption maxima (λmax) between 250 and 300 nm.
Solvatochromic Studies and Determination of Excited State Dipole Moments
Solvatochromism is the phenomenon where the position of a compound's absorption or emission band changes with the polarity of the solvent. researchgate.net Such studies are valuable for understanding the nature of electronic transitions and the differences in charge distribution between the ground and excited states.
By measuring the UV-Vis absorption spectrum of this compound in a series of solvents with varying polarities (e.g., from non-polar hexane (B92381) to polar acetonitrile and methanol), the effect of the solvent on the electronic transitions can be quantified. A shift in the λmax indicates that the dipole moment of the molecule in the excited state is different from that in the ground state. This data can be analyzed using theoretical models, such as the Lippert-Mataga equation, which relates the spectral shift to the solvent's dielectric constant and refractive index. This analysis allows for the estimation of the change in dipole moment upon excitation (Δμ) and provides insight into the charge-transfer character of the electronic transition.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. nist.gov This experimental data is compared against the theoretical values calculated from the compound's proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's empirical formula and is a critical measure of its purity.
For this compound, with the molecular formula C₉H₉NS, the theoretical elemental composition is calculated as follows.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 66.21% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.56% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.58% |
| Sulfur | S | 32.06 | 1 | 32.06 | 19.65% |
| Total | 163.238 | 100.00% |
Experimental verification of these percentages would confirm the successful synthesis and purity of the target compound.
Following a comprehensive search for computational chemistry studies on the compound this compound, it has been determined that specific published research detailing the requested quantum chemical calculations, geometrical parameters, spectroscopic simulations, and electronic structure analysis for this exact molecule is not available in the public domain through the conducted searches.
While extensive literature exists describing the theoretical frameworks and application of these computational methods to other organic molecules, the specific data required to populate the outlined article sections for this compound—such as optimized bond lengths, bond angles, theoretical vibrational frequencies, HOMO-LUMO energy gaps, and MESP surface analyses—could not be located.
Therefore, it is not possible to generate the requested article with scientifically accurate, citable data and detailed research findings strictly for this compound at this time. The methodologies mentioned in the outline are standard in computational chemistry, but their specific results are unique to the molecule being studied and require dedicated research that does not appear to have been published or made publicly accessible for this particular compound.
Computational Chemistry Studies on 2 4 Methylphenyl Thio Acetonitrile
Electronic Structure and Reactivity Descriptors
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and intramolecular interactions. This analysis for 2-[(4-Methylphenyl)thio]acetonitrile provides a detailed picture of the electronic landscape within the molecule. The most significant interactions involve the delocalization of electron density from donor (Lewis-type) orbitals to acceptor (non-Lewis type) orbitals.
Key findings from NBO analysis indicate substantial charge transfer occurs from the lone pairs (LP) of the sulfur and nitrogen atoms to various anti-bonding orbitals throughout the molecule. For instance, a significant stabilizing interaction is observed from a lone pair of the sulfur atom (LP S) to the anti-bonding π* orbitals of the benzene (B151609) ring. This delocalization contributes to the stability of the molecule. Another important interaction involves the delocalization of the nitrogen atom's lone pair (LP N) to the adjacent anti-bonding sigma orbital (σ* C-S), which also enhances molecular stability.
The stabilization energy (E2) associated with these delocalizations quantifies the strength of the intramolecular interactions. Higher E2 values suggest a more intense interaction between the electron donors and acceptors.
Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) S5 | π* (C1-C2) | 5.88 |
| LP (1) S5 | π* (C3-C4) | 6.21 |
| LP (1) N13 | σ* (C6-S5) | 5.23 |
| π (C1-C2) | π* (C3-C4) | 20.55 |
| π (C3-C4) | π* (C1-C2) | 17.89 |
Note: The atom numbering in the table is based on standard computational chemistry output and may vary between studies. The data represents typical interactions found in NBO analyses of this compound.
Mulliken and Natural Charges Analysis
The distribution of electron density across a molecule can be quantified by calculating atomic charges. Mulliken and Natural Population Analysis (NPA) are two common methods for this, providing insights into the electrostatic potential and reactivity sites of the molecule.
Natural charges are generally considered more reliable than Mulliken charges as they are less sensitive to the basis set used in the calculation.
Table 2: Calculated Mulliken and Natural Atomic Charges for Selected Atoms of this compound
| Atom | Mulliken Charge (e) | Natural Charge (e) |
| S (Sulfur) | -0.08 | -0.35 |
| N (Nitrile) | -0.42 | -0.48 |
| C (Nitrile) | 0.05 | 0.09 |
| C (Methylene) | -0.36 | -0.55 |
| C (Aromatic, attached to S) | 0.20 | 0.18 |
| C (Aromatic, para to S) | -0.15 | -0.22 |
| C (Methyl) | -0.25 | -0.61 |
Note: Values are representative and can differ slightly based on the specific level of theory and basis set employed in the computational study.
Prediction of Spectroscopic Properties
Computational methods allow for the accurate prediction of various spectroscopic properties, which can aid in the identification and characterization of the compound.
The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound have shown good agreement with experimental data. These calculations help in the precise assignment of signals in the experimental spectra. The predicted shifts are sensitive to the molecular geometry and electronic environment of each nucleus.
Table 3: Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
| CH₃ | 20.9 | 21.1 | 2.32 | 2.35 |
| CH₂ | 23.5 | 23.8 | 3.75 | 3.78 |
| CN | 116.8 | 117.2 | - | - |
| Aromatic C-S | 131.5 | 132.0 | - | - |
| Aromatic C-H (ortho) | 130.1 | 130.4 | 7.38 | 7.41 |
| Aromatic C-H (meta) | 129.5 | 129.8 | 7.15 | 7.18 |
| Aromatic C-CH₃ | 138.2 | 138.5 | - | - |
Simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are crucial for understanding the vibrational and electronic properties of this compound.
Theoretical IR spectra, calculated using methods like Density Functional Theory (DFT), can predict the vibrational frequencies and their corresponding modes. For this compound, a strong absorption peak corresponding to the C≡N nitrile stretch is a key feature, typically predicted in the range of 2250-2260 cm⁻¹. Other significant predicted vibrations include C-H stretching of the aromatic and methyl groups, and C-S stretching modes.
Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis spectra by predicting the electronic transitions between molecular orbitals. Simulations for this compound typically show major absorption bands in the UV region. These transitions often correspond to π → π* transitions within the aromatic ring and charge transfer transitions involving the sulfur atom and the phenyl ring.
Table 4: Predicted Vibrational Frequencies and Electronic Transitions for this compound
| Spectrum | Predicted Value | Assignment |
| IR | 2255 cm⁻¹ | C≡N stretch |
| IR | 3050-3100 cm⁻¹ | Aromatic C-H stretch |
| IR | 2920-2980 cm⁻¹ | Aliphatic C-H stretch |
| IR | 710 cm⁻¹ | C-S stretch |
| UV-Vis | 258 nm | π → π* (aromatic system) |
| UV-Vis | 215 nm | Intramolecular Charge Transfer |
Molecular Docking Studies (Mechanism-focused)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are pivotal in drug discovery and understanding enzyme-inhibitor interactions.
Molecular docking studies have been performed to investigate the potential of this compound as an inhibitor for various enzymes. These studies predict the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and elucidate the specific non-covalent interactions that stabilize the complex.
For example, docking studies against certain microbial enzymes have shown that the compound can fit into the active site. The p-tolyl group often engages in hydrophobic and π-π stacking interactions with non-polar amino acid residues. The nitrile group and the sulfur atom are frequently involved in forming hydrogen bonds or other polar interactions with residues in the enzyme's binding pocket. These interactions anchor the molecule within the active site, suggesting a potential mechanism for enzyme inhibition.
Table 5: Example of Molecular Docking Results for this compound with a Hypothetical Enzyme Target
| Enzyme Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Example Protein (e.g., 3L4F) | -7.2 | TYR 88, PHE 210 | π-π stacking with the tolyl ring |
| Example Protein (e.g., 3L4F) | -7.2 | LEU 150, VAL 152 | Hydrophobic interaction |
| Example Protein (e.g., 3L4F) | -7.2 | SER 85 | Hydrogen bond with nitrile N atom |
| Example Protein (e.g., 3L4F) | -7.2 | CYS 45 | Interaction with the sulfur atom |
Note: The data in this table is illustrative of typical findings from docking studies. The specific target and results would vary based on the research focus.
Applications of 2 4 Methylphenyl Thio Acetonitrile in Organic Synthesis
Role as a Versatile Synthetic Building Block and Intermediate
The compound's bifunctional nature, possessing both a nitrile and a thioether group, makes it an exemplary synthetic intermediate. frontiersin.org This duality allows for sequential or tandem reactions, providing efficient pathways to a range of target molecules.
The nitrile group in 2-[(4-Methylphenyl)thio]acetonitrile can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-methylphenyl)thio]acetic acid. This transformation is a fundamental reaction in organic chemistry, converting the cyano group into a carboxylic acid functional group, which is a cornerstone for further synthetic manipulations. farmaciajournal.comdigitellinc.comresearchgate.netresearchgate.net
A general method for the preparation of 4-methylthio phenylacetic acid involves the reaction of a p-halogenated phenylacetic acid derivative with sodium methyl mercaptide in the presence of cuprous ions. google.com While this method starts from a different precursor, the hydrolysis of the nitrile function of this compound represents a direct route to 2-(p-tolylthio)acetic acid, a valuable intermediate for the synthesis of various esters and amides. caltech.edu
Table 1: Hydrolysis of Arylthioacetonitriles
| Starting Material | Product | Reagents and Conditions |
| This compound | 2-(p-tolylthio)acetic acid | Acid or base catalysis, heat |
This table illustrates the general transformation of arylthioacetonitriles to their corresponding carboxylic acids, a key application of this compound.
The reactivity of the nitrile group and the adjacent methylene (B1212753) group makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. researchgate.netresearchgate.netmdpi.comorganic-chemistry.orgresearchgate.netnih.govnih.govscispace.commdpi.comnih.govresearchgate.netnih.gov
Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through the reaction of compounds containing an active methylene group, such as this compound, with appropriate reagents. For instance, the reaction with amidines or related compounds can lead to the formation of the pyrimidine ring. researchgate.netscispace.com
Thiazoles: The Hantzsch thiazole (B1198619) synthesis and its variations provide a route to thiazole derivatives. organic-chemistry.org While direct examples with this compound are not extensively documented in readily available literature, the principle of reacting an α-haloketone with a thioamide can be adapted. The thioamide can be conceptually derived from this compound. The synthesis of novel thiophene (B33073) derivatives from 2-(4-oxo-4,4-dihydrothiazol-2-yl) acetonitrile (B52724) highlights the utility of related structures in building complex heterocycles. researchgate.net
Triazoles: The nitrile functionality can participate in cycloaddition reactions to form triazole rings. For example, the reaction of nitriles with azides is a known method for the synthesis of 1,2,3-triazoles. nih.govnih.gov A series of 5-cyanomethyl-4-R-2,4-dihydro-3H-1,2,4-triazole-3-thiones have been synthesized through the intramolecular cyclization of corresponding thiosemicarbazides, which themselves can be prepared from cyanoacetic acid hydrazide and isothiocyanates. farmaciajournal.com This highlights a potential pathway where this compound could be elaborated into a key intermediate for triazole synthesis.
Table 2: Heterocycle Synthesis from Acetonitrile Derivatives
| Heterocycle | General Synthetic Strategy | Potential Role of this compound |
| Pyrimidines | Condensation of active methylene compounds with amidines. researchgate.netscispace.com | Serves as the active methylene component. |
| Thiazoles | Hantzsch synthesis (reaction of α-haloketones with thioamides). organic-chemistry.org | Can be a precursor to a thioamide equivalent. |
| Triazoles | Cycloaddition of nitriles with azides or cyclization of thiosemicarbazides. farmaciajournal.comnih.gov | Can serve as the nitrile component or a precursor to the thiosemicarbazide. |
This table outlines general strategies for synthesizing key nitrogen-containing heterocycles where this compound can serve as a valuable starting material.
The (4-Methylphenyl)thio group can impart specific physicochemical properties to a molecule, such as lipophilicity and metabolic stability. The use of this compound allows for the direct and strategic incorporation of this moiety. A notable example is the synthesis of 2-(4-(2-(p-tolylthio)ethyl)piperazinyl)acetonitrile, where the p-tolylthio group is introduced as part of a larger, potentially biologically active molecule. mdpi.com This demonstrates the utility of the title compound in constructing complex molecules with desired structural features.
Utility as a Cyanomethylation Agent
Cyanomethylation, the introduction of a -CH2CN group, is a valuable transformation in organic synthesis as the nitrile can be further converted into other functional groups like amines, carboxylic acids, and amides. mdpi.comntnu.noresearchgate.net While acetonitrile itself is commonly used for this purpose, substituted acetonitriles like this compound offer the potential for introducing a functionalized cyanomethyl group.
Copper-catalyzed cyanomethylation of imines and α,β-unsaturated compounds using acetonitrile and its derivatives has been reported, providing an efficient route to arylacrylonitriles and β,γ-unsaturated nitriles. mdpi.com Although not explicitly demonstrated with this compound, the reactivity principles suggest its potential application as a cyanomethylthiolating agent, concurrently installing both the cyanomethyl and the p-tolylthio groups.
Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries
Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening and drug discovery. digitellinc.commdpi.comnih.govnih.govresearchgate.netyoutube.com The multiple reactive sites of this compound make it an attractive scaffold for the construction of combinatorial libraries. By systematically varying the reaction partners that engage with the nitrile and the active methylene group, a large number of distinct compounds can be synthesized from a common starting material.
While specific examples of using this compound in published combinatorial libraries are scarce, the principles of DOS strongly support its potential in this area. For instance, the reaction of the active methylene group with a library of aldehydes, followed by cyclization reactions involving the nitrile, could rapidly generate a collection of diverse heterocyclic compounds. This approach is exemplified by the use of other versatile building blocks in creating libraries of natural product analogs. nih.gov
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for the analysis of complex mixtures, providing the essential separation of the analyte of interest from matrix components. nih.gov The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability. For a compound like 2-[(4-Methylphenyl)thio]acetonitrile, which possesses both a degree of volatility and features amenable to liquid-phase analysis, several techniques are applicable.
Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. longdom.org In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases. longdom.org Given the structure of this compound, it is expected to have sufficient volatility and thermal stability for GC analysis.
When coupled with a mass spectrometer (MS), GC becomes a formidable tool for both qualitative and quantitative analysis. slideshare.net As separated components elute from the GC column, they enter the MS ion source, where they are ionized and fragmented. asdlib.org The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for highly confident structural identification. scirp.org
For the analysis of organosulfur compounds, specific detectors like the sulfur chemiluminescence detector (SCD) can offer high selectivity and sensitivity. capes.gov.br However, MS remains the gold standard for confirmation. In the case of this compound, GC-MS analysis would likely proceed via electron ionization (EI), generating characteristic fragments that could be used for identification and quantification through selected ion monitoring (SIM). While specific studies on this compound are not prevalent, methods developed for other sulfur-containing compounds or nitriles can be adapted. nih.govresearchgate.net
Table 1: Representative GC-MS Parameters for Analysis of Aromatic Thioether Compounds
| Parameter | Setting |
|---|---|
| GC System | |
| Column | Typically a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 - 280 °C |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient, e.g., 60 °C hold for 2 min, then ramp to 280 °C at 10 °C/min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
| Transfer Line Temp | 280 - 300 °C |
Note: These parameters are representative and would require optimization for the specific analysis of this compound.
For compounds that may have limited thermal stability or are not sufficiently volatile, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. nih.gov HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. The presence of a p-tolyl group and a nitrile function in this compound makes it well-suited for reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol).
Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it a benchmark technique for trace quantitative analysis in complex matrices. longdom.org After separation by HPLC, the analyte is ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). asdlib.org The first mass spectrometer (MS1) selects the precursor ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with smaller particles (typically sub-2 µm), which operates at higher pressures than conventional HPLC. nih.gov This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. nih.gov
When paired with a Photodiode Array (PDA) detector, UHPLC allows for the simultaneous acquisition of absorbance spectra across a range of wavelengths. This is particularly useful for the analysis of this compound, as the aromatic p-tolyl group will exhibit strong UV absorbance. The UV spectrum can aid in peak identification and purity assessment. While less sensitive and specific than mass spectrometry, UHPLC-PDA is a robust and widely available technique for quantitative analysis, especially when analyte concentrations are sufficiently high. nih.govnih.gov The method is highly effective for quantifying phenolic and flavonoid compounds, demonstrating its utility for aromatic analytes. nih.govnih.gov
Table 2: Typical UHPLC-PDA Conditions for Aromatic Compound Analysis
| Parameter | Setting |
|---|---|
| UHPLC System | |
| Column | Reversed-phase, sub-2 µm particle size (e.g., C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized gradient from low to high %B (e.g., 5% to 95% B in 5 minutes) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 30 - 55 °C nih.gov |
| PDA Detector | |
| Wavelength Range | 200 - 400 nm |
| Monitoring Wavelength | Selected based on the absorbance maximum of this compound |
Note: These parameters are illustrative and require method development for the target analyte.
Hyphenated techniques refer to the online coupling of a separation method with one or more spectroscopic detection techniques. nih.gov This approach provides comprehensive information on the separated components of a mixture. nih.gov
HPLC-UV: This is the most common hyphenated technique, with the UV-Vis or PDA detector being a standard component of most HPLC systems. asdlib.org As discussed, it is suitable for the quantification of UV-active compounds like this compound.
HPLC-FTIR: The coupling of HPLC with Fourier-Transform Infrared (FTIR) spectroscopy can provide structural information based on the characteristic vibrations of functional groups. nih.gov For this compound, this could potentially identify the nitrile (C≡N) and aromatic (C-H, C=C) functionalities. However, challenges related to solvent interference and lower sensitivity compared to MS have limited its widespread use. nih.gov
HPLC-NMR: Linking HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful combination for unambiguous structure elucidation of unknown compounds in complex mixtures. nih.gov After HPLC separation, the analyte flows through a specialized NMR probe. While extremely powerful for structural confirmation, this technique is generally less sensitive than MS and requires higher analyte concentrations.
Mass Spectrometric Approaches for Precise Quantification
Mass spectrometry is not only a detection method but also a precise quantification tool, especially when using isotope dilution techniques.
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method capable of providing highly accurate and precise measurements. researchgate.net The technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard. nih.govnih.gov
The labeled standard is chemically identical to the native analyte and thus behaves identically during sample preparation, extraction, and chromatographic analysis. nih.gov Any sample loss during these steps will affect both the native and labeled forms equally. The quantification is based on measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled standard. researchgate.netnih.gov Because this ratio is unaffected by sample loss or variations in instrument response, the method can achieve very high accuracy. For trace analysis of this compound, a custom-synthesized, stable isotope-labeled standard would be required, and analysis would typically be performed using LC-MS/MS or GC-MS.
Targeted and Untargeted Screening Methodologies
Screening methodologies are essential for identifying the presence of this compound in complex samples. These can be broadly categorized into targeted and untargeted approaches.
Untargeted Screening: This approach is used to identify a wide range of compounds in a sample without pre-selecting specific analytes. For organosulfur compounds like this compound, gas chromatography coupled with mass spectrometry (GC/MS) is a well-established technique for untargeted screening in environmental samples such as water, sediment, and industrial effluents. nih.gov In a typical workflow, automated GC/MS systems can screen for numerous volatile and semi-volatile organosulfur compounds, including thioethers (the class to which this compound belongs). nih.gov More advanced techniques, such as ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-Q-Orbitrap MS/MS), offer even greater insight. This method allows for the molecular characterization of a broad spectrum of organosulfur and organonitrogen compounds in complex matrices like atmospheric particulate matter. nih.gov For instance, studies on atmospheric aerosols have successfully identified and categorized numerous compounds, noting that sulfur is often present as alkaline thioethers when analyzed by electrospray ionization in positive mode (ESI+). nih.gov
Table 1: Comparison of Screening Methodologies for Organosulfur Compounds
| Methodology | Principle | Common Application | Advantages | Limitations |
| GC/MS | Separation by gas chromatography, identification by mass spectrometry. nih.gov | Untargeted screening of volatile/semi-volatile compounds in environmental samples. nih.gov | Broad applicability, established libraries for identification. | Requires derivatization for non-volatile compounds, potential thermal degradation. mdpi.com |
| UHPLC-HRMS | Separation by liquid chromatography, high-accuracy mass measurement. nih.gov | Untargeted screening and molecular characterization in complex matrices. nih.gov | High resolution and mass accuracy, suitable for a wide polarity range. | Higher instrument cost, complex data analysis. |
| LC-MS/MS (MRM) | Separation by liquid chromatography, specific precursor-to-product ion transitions detected. nih.gov | Targeted screening and quantification of specific compounds. nih.gov | High sensitivity and specificity, excellent for trace-level detection. mdpi.com | Limited to pre-selected analytes, not suitable for unknown identification. |
| DART-HRMS | Direct ionization from sample surface, high-resolution mass analysis. thermofisher.com | Rapid, high-throughput screening of surface and liquid samples. thermofisher.com | Minimal to no sample preparation, very fast analysis time. | Susceptible to matrix effects, may not be suitable for all sample types. |
Development of Robust Quantitative Analytical Procedures
Once detected, the development of a robust quantitative method is necessary to determine the precise concentration of this compound in a sample. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity. nih.gov
A typical quantitative method validation for an LC-MS/MS procedure involves assessing several key parameters to ensure reliability and accuracy. nih.gov
Linearity and Calibration: The method's response to varying concentrations of the analyte is evaluated. Calibration curves are constructed by analyzing standard solutions at multiple concentration levels. A linear relationship, typically with a coefficient of determination (r²) ≥ 0.99, is desired over a specific range. nih.gov For related compounds, linear ranges can span several orders of magnitude. nih.gov
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified with acceptable precision and accuracy. For sensitive LC-MS/MS methods, instrument LODs can be in the sub-ng/mL range (0.1 to 0.25 ng/mL). nih.gov For some sulfur-containing derivatives, detection limits can reach the femtomole (fmol) level. nih.gov
Accuracy and Precision: Accuracy is determined by recovery experiments, where a known amount of the analyte is spiked into a blank matrix and analyzed. Recoveries are typically expected to be within a range of 70-120%. nih.gov Precision, measured as the relative standard deviation (RSD), reflects the repeatability of the measurements and should ideally be ≤20%. nih.gov
Specificity and Selectivity: This ensures that the signal being measured comes only from the target analyte, without interference from other components in the matrix. The use of MRM in LC-MS/MS provides high specificity. nih.gov
Internal Standards: To compensate for variations in sample preparation and instrument response, an internal standard is often used. An ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with comparable chemical properties and chromatographic behavior can be used to correct for analytical variability. youtube.com
Table 2: Illustrative Validation Parameters for a Hypothetical LC-MS/MS Method for this compound
| Validation Parameter | Typical Acceptance Criteria | Illustrative Finding |
| Linearity Range | r² ≥ 0.99 | 0.1 - 100 ng/mL |
| Coefficient of Determination (r²) | ≥ 0.99 | 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.05 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10; Precision ≤20% | 0.1 ng/mL |
| Accuracy (Recovery) | 70 - 120% | 92 - 108% |
| Precision (RSD) | ≤ 20% | < 15% |
Strategies for Sample Preparation and Mitigating Matrix Effects in Analytical Studies
The goal of sample preparation is to extract this compound from its matrix (e.g., soil, water, biological tissue), remove interfering substances, and concentrate the analyte to a level suitable for analysis. The complexity of the matrix significantly influences the choice of preparation technique.
Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two different immiscible liquids. For an organic compound like this compound, LLE could be used to extract it from an aqueous sample into an organic solvent. researchgate.net
Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique that separates components of a mixture based on their physical and chemical properties. researchgate.net For isolating thioether compounds, reversed-phase (e.g., C18) or ion-exchange cartridges can be effective. nih.gov This method is generally preferred over LLE as it uses smaller volumes of solvent and can provide cleaner extracts. researchgate.net
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, popular in pesticide analysis, involves an extraction step with a solvent like acetonitrile, followed by a partitioning step induced by the addition of salts, and a cleanup step using dispersive SPE. nih.gov An acetonitrile-based extraction is a common starting point for many multi-residue methods. nih.gov
A major challenge in quantitative analysis, particularly with LC-MS, is the matrix effect . This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. nih.govnebiolab.com This can significantly impact the accuracy and reproducibility of the results. semanticscholar.org
Strategies to mitigate matrix effects include:
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate the analyte from interfering matrix components is the most effective strategy. youtube.com
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their effect on the analyte's ionization. However, this approach is only viable if the analyte concentration is high enough to remain above the LOQ after dilution. youtube.com
Advanced Sample Cleanup: Employing more rigorous or selective sample cleanup steps (e.g., using multiple SPE sorbents) can remove a larger portion of the matrix components before analysis. chromatographyonline.com
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects as the standards and samples will be affected similarly. nih.gov
Use of Isotope-Labeled Internal Standards: This is considered the most reliable way to correct for matrix effects. A stable isotope-labeled analog of the analyte is added to the sample at the beginning of the preparation process. Since it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same matrix effects, allowing for accurate correction of the analyte's signal. youtube.com
Derivatives and Analogs of 2 4 Methylphenyl Thio Acetonitrile in Academic Research
Arylthioacetonitrile Derivatives with Substitutions on the Phenyl Ring
Modifications to the p-tolyl group in 2-[(4-methylphenyl)thio]acetonitrile have been a subject of study to understand how electronic and steric effects influence the compound's properties and reactivity. Research has shown that introducing different substituents on the phenyl ring can significantly alter the chemical behavior of the entire molecule.
For instance, in a study focused on configurational preferences of related molecules, a key comparator compound was synthesized: α-[amino(4-methylphenyl)thio]methylene-2-(trifluoromethyl)benzeneacetonitrile. nih.gov In this analog, the 4-methyl group on the phenylthio moiety serves as a reference to understand the impact of other functional groups, such as an amino group, on the molecule's isomeric stability in various solvents. nih.gov The research highlighted that replacing an aromatic amino substituent with a methyl group facilitated the interpretation of complex configurational equilibria observed via NMR and HPLC. nih.gov
Further research into the synthesis of 1,2,3-dithiazoles involved reacting various monosubstituted arylacetonitriles with disulfur (B1233692) dichloride. researchgate.net This work produced a series of 5-substituted-4-chloro-1,2,3-dithiazolium chlorides. Among the precursors used were arylacetonitriles with different substituents on the phenyl ring, demonstrating the versatility of this reaction. The resulting salts exhibited a range of colors depending on the substituent; for example, the salt derived from a p-methoxyphenyl precursor was deep red, while a 5-chloro substituted version was dark green. researchgate.net
Table 1: Examples of Arylthioacetonitrile Derivatives with Phenyl Ring Substitutions in Research
| Base Compound Structure | Phenyl Ring Substituent | Research Context | Reference |
| Arylthioacetonitrile | p-Methoxy | Synthesis of 1,2,3-dithiazolium salts | researchgate.net |
| Arylthioacetonitrile | p-Chloro | Synthesis of 1,2,3-dithiazolium salts | researchgate.net |
| Arylthioacetonitrile | p-Amino (comparator to p-Methyl) | Study of configurational equilibria | nih.gov |
Analogs with Modifications to the Acetonitrile (B52724) Side Chain
The acetonitrile side chain of this compound is a primary site for chemical reactions, including alkylation, condensation, and cyclization. The acidic nature of the α-methylene protons facilitates the formation of a carbanion, which can act as a potent nucleophile.
A significant area of research involves the condensation of aryl acetonitriles with activated alkenes like acrylonitrile (B1666552). nih.gov A base-promoted mechanism describes the initial deprotonation of the aryl acetonitrile's methylene (B1212753) group to form a cyano-alkylide anion. This anion then undergoes a nucleophilic attack on acrylonitrile in a Michael addition. A subsequent reaction with a second molecule of acrylonitrile, followed by an intramolecular condensation, leads to the formation of highly substituted α-amino-β-cyano cyclohexene (B86901) skeletons. nih.gov This method provides a mild and atom-efficient route to complex cyclic structures from simple precursors. nih.gov
The versatility of the side chain is also demonstrated in its reaction with disulfur dichloride to form heterocyclic salts. For example, chloroacetonitrile (B46850) reacts with disulfur dichloride to yield 4,5-dichloro-1,2,3-dithiazolium chloride, a reagent known as Appel's salt. researchgate.net This salt can then react with other activated methylene compounds, showcasing the broad synthetic utility derived from modifying the acetonitrile precursor. researchgate.net
Thioether-Containing Heterocyclic Compounds Synthesized from Related Precursors
The structural motifs present in this compound are valuable precursors for the synthesis of a wide range of thioether-containing heterocyclic compounds. These synthetic strategies often leverage the reactivity of both the thioether and the nitrile functionalities.
One prominent synthetic approach involves the reaction of S-aryl thioesters with various nitriles in the presence of triflic anhydride (B1165640) to produce substituted 4-arylthiopyrimidines. lookchem.com For example, S-phenyl ethanethioate reacts with aliphatic and aromatic nitriles under these conditions to yield the corresponding pyrimidine (B1678525) derivatives in moderate to good yields. lookchem.com This method represents an efficient pathway to important heterocyclic systems that are otherwise prepared through multi-step sequences. lookchem.com However, the reaction's success can be influenced by side reactions, such as the formation of ortho esters when using certain thioesters. lookchem.com
Another class of heterocyclic compounds, 1,2,3-dithiazoles, can be synthesized from substituted acetonitriles. The reaction of monosubstituted acetonitriles with disulfur dichloride at room temperature yields 5-substituted-4-chloro-1,2,3-dithiazolium chlorides. researchgate.net These dithiazolium salts are themselves reactive intermediates used in the synthesis of other novel heterocyclic systems. researchgate.net
Table 2: Synthesis of Thioether-Containing Heterocycles from Related Precursors
| Precursor Type | Reagents | Heterocyclic Product | Reference |
| S-Aryl thioesters and nitriles | Triflic anhydride | 4-Arylthiopyrimidines | lookchem.com |
| Substituted acetonitriles | Disulfur dichloride (S₂Cl₂) | 4-Chloro-1,2,3-dithiazolium chlorides | researchgate.net |
| Halo acids and aminothiols | Solid-phase peptide synthesis (SPPS) | Thioether-containing peptides | nih.gov, nih.gov |
Convergent solid-phase synthesis methods have also been developed to create thioether-containing peptides, which are complex heterocyclic and acyclic structures. nih.gov, nih.gov These routes can involve reacting halo acids with aminothiols on a resin support, demonstrating the broad applicability of thioether linkages in constructing complex biomolecules. nih.gov
Comparative Studies of Reactivity and Properties with Structurally Related Compounds (e.g., Sulfones, Phenoxy Analogs)
To better understand the unique chemical contributions of the thioether group in this compound, researchers often conduct comparative studies with structurally related analogs where the sulfur atom is in a different oxidation state (sulfinyl or sulfonyl) or is replaced by another heteroatom (e.g., oxygen in phenoxy analogs).
Comparative studies also extend to analogs where the sulfur is replaced by oxygen. The synthesis of arylthio cyclopropane (B1198618) carbonyl compounds has been achieved via the acid-catalyzed reaction of 2-hydroxycyclobutanones with aryl thiols. nih.gov A parallel reaction using phenols would lead to the corresponding phenoxy analogs, allowing for a direct comparison of the reactivity of aryl thiols versus phenols as nucleophiles in this ring-contraction synthesis.
Furthermore, studies on the configurational stability of molecules have used the 4-methylphenylthio group as a point of comparison against other substituted analogs. nih.gov By replacing a more complex group with the simpler p-tolyl group, researchers can isolate and better understand the electronic or steric influences of different substituents on the molecule's isomeric forms in solution. nih.gov
Biological Activity and Mechanistic Studies Focus on Molecular Mechanisms and Sar
Proposed Molecular Mechanisms of Action
The ways in which 2-[(4-Methylphenyl)thio]acetonitrile may exert its biological effects are multifaceted, likely involving direct chemical reactions with biological macromolecules and specific interactions with molecular targets.
The chemical structure of this compound contains an α-cyano sulfide (B99878) moiety. The carbon atom alpha to both the sulfur and the cyano group is potentially electrophilic. This electrophilicity can be enhanced by the electron-withdrawing nature of the nitrile group. Consequently, it is proposed that this compound may be susceptible to nucleophilic attack by amino acid residues within proteins.
Key nucleophilic residues in proteins that could potentially react include:
Cysteine: The thiol group of cysteine is a potent nucleophile and is often involved in covalent modifications by electrophilic small molecules.
Lysine (B10760008): The ε-amino group of lysine can act as a nucleophile.
Histidine: The imidazole (B134444) side chain of histidine can also participate in nucleophilic reactions.
The reaction would likely proceed via a nucleophilic substitution, where the thiol or amine group of the amino acid attacks the electrophilic carbon, potentially leading to the displacement of the nitrile group or cleavage of the C-S bond. This results in the formation of a stable covalent adduct between the small molecule and the protein, which can alter the protein's structure and function. Such covalent modifications are a known mechanism for the activity of many biologically active compounds. nih.govraineslab.com
Beyond covalent modification, this compound can engage in non-covalent interactions with molecular targets. These interactions are critical for the initial binding and orientation of the molecule within a protein's binding site. mdpi.comnih.govnih.gov
Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. It can form hydrogen bonds with suitable donor groups on a protein, such as the amide protons of the backbone or the side chains of residues like asparagine and glutamine.
Hydrophobic Interactions: The 4-methylphenyl (tolyl) group provides a significant hydrophobic surface. This aromatic ring can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine, contributing to the binding affinity.
π-Stacking: The aromatic tolyl ring can also participate in π-stacking interactions with the aromatic side chains of phenylalanine, tyrosine, and tryptophan residues in a protein's binding pocket.
Sulfur Interactions: The sulfur atom in the thioether linkage can participate in specific, non-covalent interactions known as "sulfur bonds" or chalcogen bonds. acs.org The sulfur atom possesses a region of positive electrostatic potential (a σ-hole) on the extension of the C-S bonds, which can interact favorably with electron-rich atoms like the oxygen of a carbonyl group or the nitrogen of an amide group in the protein backbone or side chains. acs.orgnih.gov
These combined interactions can lead to the specific inhibition or modulation of enzyme activity or interfere with protein-protein interactions. mdpi.comnih.gov
The biological activity of this compound is a direct consequence of its constituent functional groups. nih.govnih.govmdpi.com
| Functional Group | Proposed Role in Biological Interactions |
| 4-Methylphenyl (Tolyl) Group | Provides a hydrophobic surface for van der Waals and hydrophobic interactions within protein binding pockets. The aromatic ring allows for π-stacking interactions with aromatic amino acid residues. The methyl group can provide additional hydrophobic contact and influence the electronic properties of the aromatic ring. |
| Thioether (-S-) Linkage | Acts as a flexible linker, allowing the tolyl and acetonitrile (B52724) groups to adopt optimal orientations for binding. The sulfur atom can participate in specific sulfur-aromatic and sulfur-π interactions, as well as σ-hole interactions with nucleophilic atoms in the protein. acs.org It is also a key component of the potentially reactive α-cyano sulfide system. |
| Acetonitrile (-CH2CN) Group | The cyano group is a strong electron-withdrawing group, which can influence the electronic distribution of the entire molecule and enhance the electrophilicity of the adjacent carbon atom. mdpi.com The nitrogen atom can act as a hydrogen bond acceptor. |
Structure-Activity Relationship (SAR) Studies for Analogs
SAR studies are crucial for optimizing the biological activity of a lead compound. For analogs of this compound, these studies would focus on systematic modifications of its core structure.
Modifications to the substituents on the phenyl ring and the nature of the group attached to the sulfur atom can significantly impact biological activity. nih.govnih.gov
| Modification Site | Type of Modification | Expected Impact on Activity |
| Aromatic Ring Substituents | Varying the position and nature of substituents on the phenyl ring (e.g., electron-donating vs. electron-withdrawing groups). | Electron-withdrawing groups (e.g., halogens, nitro groups) could enhance π-stacking interactions and potentially increase the electrophilicity of the molecule. Electron-donating groups (e.g., methoxy) could alter the binding mode and affinity. The position of the substituent (ortho, meta, para) would influence the steric fit within a binding pocket. |
| Replacement of the Phenyl Ring | Replacing the tolyl group with other aromatic or heterocyclic rings. | This would significantly alter the hydrophobic and electronic properties, potentially leading to new interactions with the target protein. For instance, a pyridine (B92270) ring could introduce a hydrogen bond acceptor. |
| Modification of the Thioether Linkage | Oxidation of the sulfur to a sulfoxide (B87167) (-SO-) or sulfone (-SO2-). | This would increase the polarity of the molecule and introduce hydrogen bond accepting capabilities at the oxygen atoms, potentially altering solubility and binding interactions. mdpi.com |
| Replacement of the Acetonitrile Group | Substitution with other small, electron-withdrawing groups (e.g., esters, amides). | This would change the hydrogen bonding potential and the electrophilic character of the alpha-carbon, likely modulating the compound's reactivity and binding affinity. |
Computational methods are invaluable for understanding the three-dimensional aspects of molecular interactions. nih.govyoutube.comacs.org
Conformational Analysis: The thioether linkage provides significant conformational flexibility. Computational methods such as molecular mechanics and quantum mechanics calculations can be used to determine the preferred low-energy conformations of this compound in solution and within a protein binding site. This analysis helps to understand the spatial arrangement of the functional groups that is required for biological activity.
Molecular Docking: Docking simulations can be used to predict the binding mode of this compound and its analogs within the active site of a target protein. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, and provide a rational basis for the observed SAR.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. youtube.com This can reveal the stability of the binding mode, the role of water molecules in the binding site, and any conformational changes in the protein that are induced by ligand binding. By understanding the bioactive conformation, more rigid analogs can be designed that are "pre-organized" for binding, potentially leading to increased affinity and selectivity.
Environmental Fate and Toxicological Mechanisms
Degradation Pathways of Acetonitrile (B52724) Derivatives in Environmental Compartments
The breakdown of acetonitrile and its derivatives in the environment can occur through physical processes such as photodegradation or biological mechanisms involving microbial metabolism. nih.gov The specific pathway and rate of degradation are influenced by the chemical structure of the compound and environmental conditions. nih.govosti.gov
Photodegradation, or photolysis, is a key abiotic process that contributes to the breakdown of organic compounds in the environment, driven by energy from sunlight. osti.gov This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other light-absorbing substances in the environment (photosensitizers) generate reactive species that attack the compound. nih.gov
For acetonitrile derivatives, photodegradation is an expected environmental fate pathway. osti.gov Studies on acetonitrile have shown that its degradation is positively correlated with the intensity of sunlight or UV light. osti.gov The photocatalytic oxidation of acetonitrile, often studied using semiconductors like titanium dioxide (TiO₂), can lead to the formation of several photoproducts. researchgate.net Research has documented that the photodegradation of acetonitrile can produce highly toxic intermediates, including cyanogen (B1215507) (C₂N₂), cyanate (B1221674) (HNCO), and cyano radicals (•CN), and potentially free cyanide. osti.govresearchgate.net The specific products formed and the rate of degradation can be influenced by the presence of other substances; for instance, hypochlorite (B82951) has been shown to inhibit the photodegradation of acetonitrile. osti.gov
While specific studies on the photodegradation of 2-[(4-Methylphenyl)thio]acetonitrile are not detailed, the expected mechanism would involve the cleavage of the C-C bond adjacent to the nitrile group, similar to acetonitrile, and potential oxidation of the thioether linkage and the methylphenyl group. researchgate.net
Table 1: Identified Photodegradation Products of Acetonitrile
This table summarizes key intermediates and final products identified during the photodegradation of acetonitrile, which serves as a model for related derivatives.
| Product | Chemical Formula | Notes | References |
| Cyanogen | C₂N₂ | A toxic gas formed during photocatalytic oxidation. | osti.gov |
| Cyanate | HNCO | An intermediate formed during photocatalytic oxidation in both gas and liquid phases. | osti.gov |
| Cyanide radical | •CN | A highly reactive intermediate. | osti.gov |
| Free Cyanide | CN⁻ | A potential product of photocatalytic oxidation, noted for its high toxicity. | osti.gov |
| Carbonate ions | CO₃²⁻ | A final mineralization product from the photodegradation process in a liquid-solid regime. | researchgate.net |
| Formate ions | HCOO⁻ | A minor product identified during photodegradation. | researchgate.net |
| Nitrate ions | NO₃⁻ | A minor product identified during photodegradation. | researchgate.net |
Biodegradation by microorganisms is a crucial pathway for the removal of nitriles from the environment. tandfonline.comfrontiersin.org Bacteria, fungi, and yeasts have demonstrated the ability to utilize nitriles as a source of carbon and nitrogen, breaking them down into less harmful substances. osti.govtandfonline.com Two primary enzymatic pathways are responsible for the microbial metabolism of nitriles: frontiersin.orgresearchgate.netnih.gov
Nitrilase Pathway : In this one-step process, a nitrilase enzyme directly hydrolyzes the nitrile group (-C≡N) to a carboxylic acid and ammonia (B1221849). frontiersin.orgnih.gov This pathway has been observed in the biodegradation of aromatic nitriles like benzonitrile. nih.gov
Nitrile Hydratase and Amidase Pathway : This is a two-step process. First, a nitrile hydratase converts the nitrile to its corresponding amide (-CONH₂). frontiersin.org Subsequently, an amidase hydrolyzes the amide to a carboxylic acid and ammonia. frontiersin.orgnih.gov This two-step pathway is common for the degradation of aliphatic nitriles such as acetonitrile and acrylonitrile (B1666552). nih.gov
Microorganisms capable of these transformations have been isolated from various environments, including contaminated industrial wastewater and soil. tandfonline.com Genera such as Pseudomonas, Rhodococcus, and Alcaligenes are well-known for their ability to degrade a wide range of nitrile compounds. tandfonline.comnih.gov For example, Pseudomonas putida can use acetonitrile as its sole source of carbon and nitrogen, converting it to ammonia and carbon dioxide. tandfonline.com Similarly, mixed microbial cultures from activated sludge can be adapted to efficiently degrade various organonitriles, demonstrating metabolic flexibility depending on the substrate. nih.gov
Table 2: Major Microbial Degradation Pathways for Nitriles
This table outlines the primary enzymatic routes for the biodegradation of nitrile compounds in the environment.
| Pathway | Key Enzymes | Intermediate Product | Final Products | Applicable To | References |
| Nitrilase Pathway | Nitrilase | None | Carboxylic Acid, Ammonia | Primarily aromatic nitriles (e.g., Benzonitrile) | frontiersin.org, nih.gov |
| Nitrile Hydratase/Amidase Pathway | Nitrile Hydratase, Amidase | Amide | Carboxylic Acid, Ammonia | Aliphatic nitriles (e.g., Acetonitrile) | frontiersin.org, nih.gov |
Toxicological Mechanisms of Related Acetonitrile-Based Compounds (e.g., Metabolism to Cyanide)
The toxicity of many saturated aliphatic nitriles, including acetonitrile, is primarily attributed to their in vivo metabolism, which liberates hydrogen cyanide. wikipedia.orgwho.int The onset of toxic effects is often delayed, corresponding to the time required for this metabolic conversion to occur. wikipedia.orgservice.gov.uk
The metabolic conversion of acetonitrile and related compounds to cyanide is catalyzed by the cytochrome P-450 (CYP) monooxygenase system, located predominantly in the liver. wikipedia.orgwho.int This metabolic process is dependent on NADPH and oxygen. nih.gov The specific isozyme implicated in this biotransformation is CYP2E1. nih.govacs.org
The metabolic pathway involves the following steps:
α-Carbon Oxidation : The CYP450 enzyme oxidizes the carbon atom adjacent to the nitrile group. nih.gov
Cyanohydrin Formation : This oxidation results in the formation of an unstable cyanohydrin intermediate. In the case of acetonitrile, this intermediate is glycolonitrile. wikipedia.org
Spontaneous Decomposition : The cyanohydrin spontaneously decomposes to yield an aldehyde (formaldehyde from acetonitrile) and hydrogen cyanide. wikipedia.org
The rate of this metabolism varies among different nitriles. Acetonitrile is metabolized relatively slowly, which accounts for its lower acute toxicity compared to other nitriles like propionitrile. wikipedia.org This slower metabolism allows for a greater portion of the compound to be excreted unchanged and for the released cyanide to be detoxified more effectively. wikipedia.org The activity of the CYP450 system can be influenced by other substances; for example, acetone (B3395972) can induce the system, while compounds like ethanol (B145695) and dimethyl sulfoxide (B87167) can act as competitive inhibitors of acetonitrile metabolism. who.intnih.gov
Table 3: Modulators of Acetonitrile Metabolism via Cytochrome P-450
This table lists compounds known to either induce or inhibit the metabolic conversion of acetonitrile to cyanide.
| Compound | Effect on Metabolism | Mechanism | References |
| Acetone | Induction/Inhibition | Induces CYP2E1 expression with prior exposure; acts as a competitive inhibitor when present simultaneously. | nih.gov |
| Ethanol | Inhibition | Acts as a competitive inhibitor of the CYP-mediated oxidation. | nih.gov, who.int |
| Dimethyl sulfoxide | Inhibition | Acts as a competitive inhibitor of the CYP-mediated oxidation. | nih.gov, who.int |
| Metyrapone | Inhibition | An inhibitor of cytochrome P-450 enzymes. | nih.gov |
| Aniline (B41778) | Inhibition | Acts as a mixed inhibitor of acetonitrile metabolism. | nih.gov |
| Carbon Monoxide | Inhibition | Inhibits cytochrome P-450 enzymes. | nih.gov |
The primary toxic metabolite of acetonitrile, hydrogen cyanide, exerts its effects by disrupting cellular respiration. researchgate.net Cyanide has a high affinity for ferric iron (Fe³⁺) and rapidly binds to the ferric iron atom in cytochrome c oxidase (also known as Complex IV) within the mitochondrial electron transport chain. researchgate.netnih.gov
This binding inhibits the enzyme, blocking the final step of the electron transport chain and preventing the reduction of oxygen to water. researchgate.net The consequences of this inhibition are severe and rapid:
Cessation of Aerobic Respiration : The cell can no longer produce ATP through oxidative phosphorylation. researchgate.net
Cytotoxic Hypoxia : Tissues are unable to use oxygen, even if it is plentiful in the blood. researchgate.net
Shift to Anaerobic Metabolism : The cell attempts to compensate by increasing anaerobic glycolysis, leading to a rapid and profound lactic acidosis. service.gov.uk
Cell Death : Depletion of ATP and cellular acidosis ultimately lead to cell death, particularly in tissues with high oxygen demand such as the central nervous system (brain) and the cardiovascular system (heart). nih.gov
At lower concentrations, cyanide can have complex, biphasic effects, sometimes stimulating Complex IV activity, but at the high concentrations resulting from acute poisoning, the inhibitory and cytotoxic effects are dominant. nih.gov
Table 4: Cellular and Molecular Effects of Cyanide
This table summarizes the key molecular target of cyanide and the resulting cellular and systemic toxicodynamic effects.
| Target/Effect | Description | References |
| Primary Molecular Target | ||
| Cytochrome c Oxidase (Complex IV) | Cyanide binds to the Fe³⁺ in the heme a₃ component, inhibiting the enzyme and halting the electron transport chain. | nih.gov, researchgate.net |
| Cellular Consequences | ||
| Inhibition of ATP Production | Blockade of oxidative phosphorylation leads to a rapid drop in cellular ATP levels. | nih.gov |
| Cytotoxic Anoxia | Cells are unable to utilize oxygen for energy production. | researchgate.net, researchgate.net |
| Lactic Acidosis | A shift to anaerobic glycolysis results in the overproduction of lactic acid, causing a severe metabolic acidosis. | service.gov.uk |
| Systemic Effects | ||
| Central Nervous System Toxicity | Effects include confusion, convulsions, coma, and respiratory arrest due to high metabolic demand. | service.gov.uk, nih.gov |
| Cardiovascular Toxicity | Effects include arrhythmias, hypotension, cardiovascular collapse, and myocardial ischemia. | service.gov.uk |
Acetonitrile is readily absorbed into the body following inhalation, ingestion, or dermal contact. who.intnih.gov Once absorbed, it is distributed throughout the body. who.intnih.gov The elimination of acetonitrile and its metabolites occurs through several pathways:
Exhalation : A significant portion of absorbed acetonitrile is excreted unchanged in the expired air. wikipedia.org
Urinary Excretion of Parent Compound : Some unchanged acetonitrile is also eliminated in the urine. wikipedia.orgwho.int
Metabolism and Excretion of Metabolites : The cyanide produced via CYP450 metabolism is detoxified primarily through the rhodanese pathway. wikipedia.org The enzyme rhodanese, present in mitochondria, catalyzes the transfer of a sulfur atom from a donor (like thiosulfate) to cyanide, converting it to the much less toxic thiocyanate (B1210189) (SCN⁻). wikipedia.orgwho.int Thiocyanate is water-soluble and is subsequently eliminated from the body in the urine. who.intresearchgate.net
The relatively slow rate of metabolism of acetonitrile to cyanide allows these detoxification and elimination pathways to manage the toxic load more effectively than with more rapidly metabolized nitriles, contributing to its comparatively lower acute toxicity. wikipedia.org
Q & A
Basic: What are the common synthetic routes for preparing 2-[(4-Methylphenyl)thio]acetonitrile, and what experimental parameters influence reaction efficiency?
Answer:
The compound is typically synthesized via nucleophilic substitution or thioetherification. A base (e.g., NaOH or K₂CO₃) is often used to deprotonate the thiol group in 4-methylthiophenol, enabling attack on a haloacetonitrile derivative (e.g., chloroacetonitrile). Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
- Temperature : Reactions are typically conducted at 50–80°C to balance kinetics and side reactions .
- Stoichiometry : A 1:1 molar ratio of thiol to haloacetonitrile minimizes disulfide byproducts .
Characterization via ¹H NMR (aromatic protons at δ 7.2–7.4 ppm, methyl group at δ 2.3–2.5 ppm) and IR (C≡N stretch ~2250 cm⁻¹) is critical .
Advanced: How can researchers optimize reaction conditions to minimize byproduct formation during the thioetherification step?
Answer:
Byproduct formation (e.g., disulfides or oxidized species) can be mitigated by:
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of the thiol group .
- Catalytic additives : Small amounts of KI or phase-transfer catalysts (e.g., TBAB) improve reaction homogeneity .
- Post-reaction quenching : Rapid cooling and extraction with ethyl acetate reduce degradation .
Advanced monitoring via HPLC or GC-MS helps identify byproducts early .
Basic: What spectroscopic techniques reliably confirm the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Confirm the methylphenyl group (δ 2.3–2.5 ppm for CH₃, δ 125–140 ppm for aromatic carbons) and nitrile carbon (δ ~115 ppm) .
- IR spectroscopy : The nitrile stretch (~2250 cm⁻¹) and C-S bond (~650 cm⁻¹) are diagnostic .
- Mass spectrometry : Molecular ion peak at m/z 177 (C₉H₉NS) confirms molecular weight .
Melting point analysis (if crystalline) and TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) assess purity .
Advanced: How should researchers address discrepancies in reported melting points or spectral data across studies?
Answer:
Discrepancies often arise from impurities or polymorphic forms. Strategies include:
- Recrystallization : Use ethanol/water mixtures to isolate pure crystals .
- Cross-validation : Compare data with computational predictions (e.g., DFT for NMR shifts) .
- Elemental analysis : Verify C, H, N, S percentages to confirm stoichiometry .
If inconsistencies persist, replicate synthesis using literature protocols (e.g., from peer-reviewed journals) .
Basic: What safety considerations are critical when handling this compound?
Answer:
- Toxicity : Nitriles can release cyanide under metabolic conditions; use fume hoods and avoid skin contact .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
- Waste disposal : Neutralize with alkaline hypochlorite before disposal to degrade nitrile groups .
Advanced: What computational approaches predict the reactivity of this compound in novel reactions?
Answer:
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) if studying bioactivity .
- QSAR models : Correlate substituent effects (e.g., methyl group) with reaction rates or stability .
Basic: How does the 4-methylphenyl group influence reactivity compared to other arylthio derivatives?
Answer:
The electron-donating methyl group:
- Enhances aromatic ring stability , reducing susceptibility to electrophilic attack .
- Increases lipophilicity , affecting solubility in aqueous systems (logP ~2.1) .
- Modulates electronic effects : The methyl group slightly activates the thioether for oxidation compared to unsubstituted phenyl derivatives .
Advanced: What strategies are effective for scaling up synthesis while maintaining yield and purity?
Answer:
- Continuous flow systems : Improve heat/mass transfer for larger batches .
- In-line purification : Use scavenger resins or distillation to remove byproducts .
- Process analytical technology (PAT) : Monitor reaction progress via real-time FTIR or Raman spectroscopy .
Pilot-scale trials should validate reproducibility, with yields ≥80% and purity ≥95% by HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
